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molecular formula C11H20O3 B8544463 4-t-Butoxycyclohexane-1-carboxylic acid

4-t-Butoxycyclohexane-1-carboxylic acid

Cat. No. B8544463
M. Wt: 200.27 g/mol
InChI Key: RZYOVQVSMYKPGJ-UHFFFAOYSA-N
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Patent
US05053432

Procedure details

The ethyl 4-t-butoxycyclohexane-1-carboxylate (1 g), thus obtained, was heated on a steam bath with 2M sodium hydroxide solution (10 ml) to which had been added ethanol (2 ml). After about 4 hours a homogenous solution had formed. The reaction mixture was washed with petroleum ether (60-80) and the aqueous phase acidified with concentrated hydrochloric acid. An oil separated which crystallised on cooling and scratching. The solid was collected and recrystallised from petroleum ether (60-80) to yield 4-t-butoxycyclohexane-1-carboxylic acid, m.pt. 100°-105° C.
Name
ethyl 4-t-butoxycyclohexane-1-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH:6]1[CH2:11][CH2:10][CH:9]([C:12]([O:14]CC)=[O:13])[CH2:8][CH2:7]1)([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+]>C(O)C>[C:1]([O:5][CH:6]1[CH2:7][CH2:8][CH:9]([C:12]([OH:14])=[O:13])[CH2:10][CH2:11]1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
ethyl 4-t-butoxycyclohexane-1-carboxylate
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC1CCC(CC1)C(=O)OCC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After about 4 hours a homogenous solution had formed
Duration
4 h
WASH
Type
WASH
Details
The reaction mixture was washed with petroleum ether (60-80)
CUSTOM
Type
CUSTOM
Details
An oil separated which
CUSTOM
Type
CUSTOM
Details
crystallised
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
recrystallised from petroleum ether (60-80)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC1CCC(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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